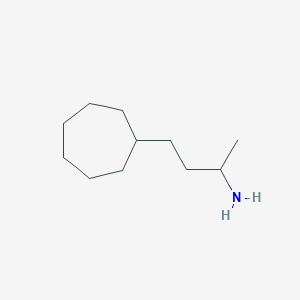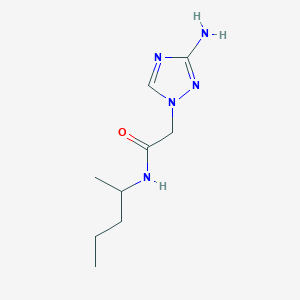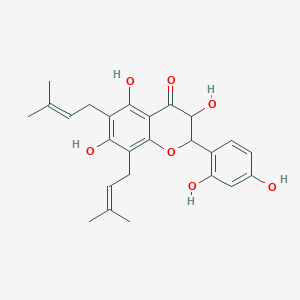
6-(Trifluoromethyl)indoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)indoline hydrochloride is a compound characterized by the presence of a trifluoromethyl group attached to the indoline ring. This compound, with the chemical formula C9H7F3N·HCl, is known for its applications in the fields of pharmaceuticals and agrochemicals . The trifluoromethyl group imparts unique properties to the compound, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)indoline hydrochloride typically involves the reaction of 1-chloro-2-nitro-4-trifluoromethyl-benzene with cyano-(2-nitro-trifluoromethylphenyl)acetic acid benzyl ester. This intermediate is then converted to 6-trifluoromethyl-indole, followed by reduction to 6-trifluoromethyl-indoline . The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Trifluoromethyl)indoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the indoline ring to other functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles and indolines, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
6-(Trifluoromethyl)indoline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)indoline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to various receptors, leading to its biological effects. The pathways involved may include inhibition of enzymes or modulation of receptor activity, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Trifluoromethylindole: Shares the trifluoromethyl group but differs in the position of substitution.
Fluoroindoline: Contains fluorine atoms but lacks the trifluoromethyl group.
Trifluoromethylbenzene: A simpler structure with the trifluoromethyl group attached to a benzene ring.
Uniqueness: 6-(Trifluoromethyl)indoline hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the indoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H9ClF3N |
|---|---|
Poids moléculaire |
223.62 g/mol |
Nom IUPAC |
6-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H8F3N.ClH/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7;/h1-2,5,13H,3-4H2;1H |
Clé InChI |
XQSHGMSBEVCZLL-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=CC(=C2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid](/img/structure/B13646890.png)
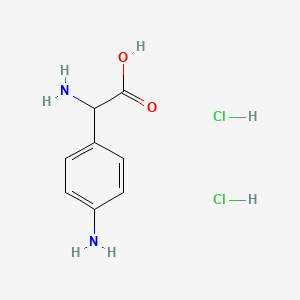
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13646899.png)
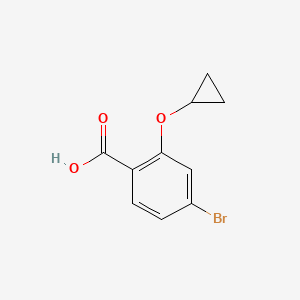
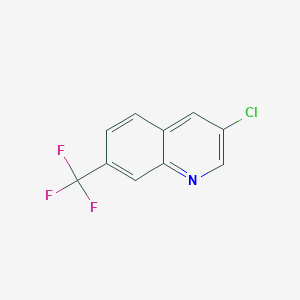
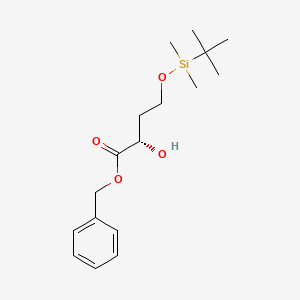
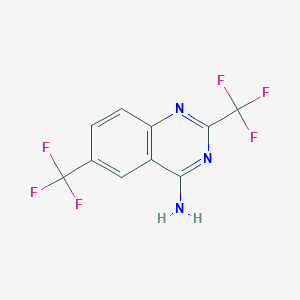
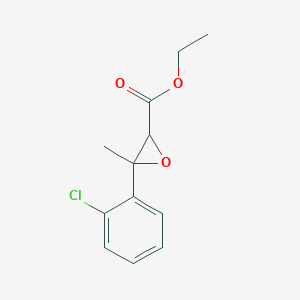
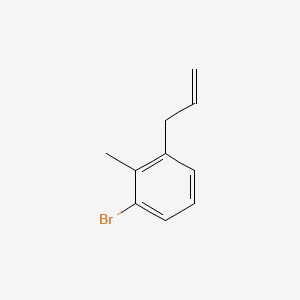
![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)

